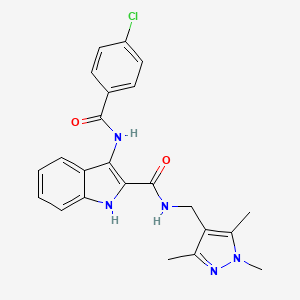

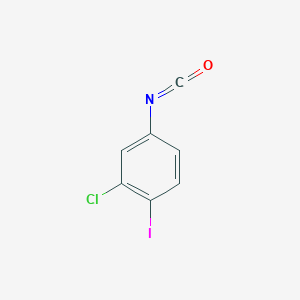

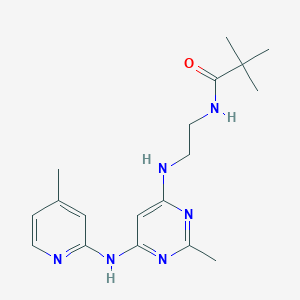

![molecular formula C24H17BrFN3O2 B2365216 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-14-6](/img/structure/B2365216.png)

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The pyrazoloquinoline core is substituted at various positions with bromophenyl, fluorophenyl, and dimethoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the substituents. The pyrazoloquinoline core could potentially be synthesized via a multi-component Doebner–Povarov reaction . The bromophenyl and fluorophenyl groups could be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazoloquinoline core, with the bromophenyl, fluorophenyl, and dimethoxy groups attached at specific positions. The bromine and fluorine atoms would likely be involved in halogen bonding interactions .Chemical Reactions Analysis

This compound, due to the presence of the bromophenyl and fluorophenyl groups, could potentially undergo various chemical reactions. These could include nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring and displaces the halogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated pyrazoloquinoline system .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of pyrazolo[4,3-c]quinolinones, including compounds similar to 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline, has been developed using a one-pot protocol. This method allows rapid access to substituted pyrazolo[4,3-c]quinolinones (Beshore, Dipardo, & Kuduk, 2010).

- Photophysical Properties: A study on pyrazolo[3,4-b]quinoline derivatives highlights their efficiency as organic fluorescent materials suitable for light-emitting devices. These derivatives exhibit stable fluorescence in various solvents, with their photophysical properties being modifiable through chemical alterations (Mu et al., 2010).

Potential Biological and Pharmaceutical Applications

- Antimicrobial and Antiviral Activities: Pyrazolo[3,4-b]quinoline derivatives have shown promise in exhibiting antimicrobial and antiviral activities. New derivatives in this chemical class continue to be explored for potential biological value (Kumara et al., 2016).

- Interferon Inducing Activities: Certain pyrazolo[3,4-b]quinoline derivatives have been studied for their potential to induce interferon, a significant aspect for immune response modulation (Crenshaw, Luke, & Siminoff, 1976).

Materials Science and Organic Chemistry

- Organic Synthesis: The compound and its derivatives are used in organic synthesis, providing pathways to create a variety of chemically interesting and potentially useful molecules (Khumalo et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with. The compound could potentially act as a kinase inhibitor, given the presence of the pyrazoloquinoline core .

properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-4-3-5-15(25)10-14)28-29(24(18)19)17-8-6-16(26)7-9-17/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOANZGKASXREV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

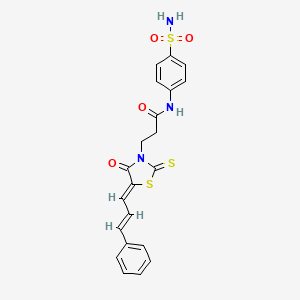

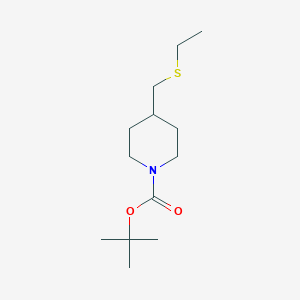

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

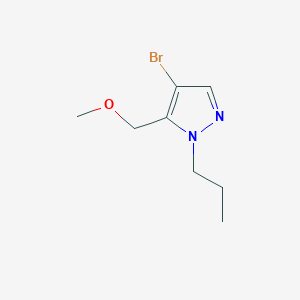

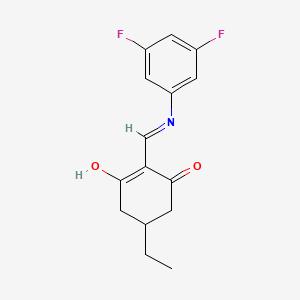

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

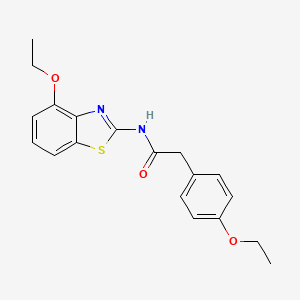

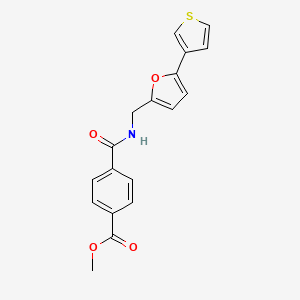

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)